molecular formula C26H26N4O3S B2514825 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide CAS No. 496777-50-5

4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B2514825
CAS No.: 496777-50-5
M. Wt: 474.58
InChI Key: ZMCLGNWBDWVIJX-UHFFFAOYSA-N
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Description

The compound 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a 3-azatricyclic core fused with a benzoisoquinolinone system, an ethyl-linked piperazine-carbothioamide chain, and a 4-methoxyphenyl substituent.

Properties

IUPAC Name

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-33-20-10-8-19(9-11-20)27-26(34)29-15-12-28(13-16-29)14-17-30-24(31)21-6-2-4-18-5-3-7-22(23(18)21)25(30)32/h2-11H,12-17H2,1H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCLGNWBDWVIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

This compound features a piperazine ring, a tricyclic structure, and multiple functional groups which contribute to its unique chemical behavior. Its molecular formula is C27H29N5O3SC_{27}H_{29}N_{5}O_{3}S with a molecular weight of approximately 503.55 g mol503.55\text{ g mol}. The structural complexity allows it to participate in diverse chemical reactions and biological interactions.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the creation of more complex molecules. Its unique structure enables researchers to explore new synthetic pathways and develop innovative chemical reactions.

Biological Research

The biological applications of this compound are significant due to its potential pharmacological properties. Preliminary studies suggest that it may interact with various biological targets such as receptors and enzymes, influencing physiological processes like cell proliferation and apoptosis.

Case Study: Antitumor Activity
A study highlighted the compound's potential as an antitumor agent by demonstrating its ability to inhibit cancer cell growth through specific molecular interactions .

Medicine

In the field of medicine, this compound is being investigated as a potential drug candidate for treating various diseases. Its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases.

Mechanism of Action
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity and leading to desired biological effects .

Industry

Industrially, this compound's complex structure can be utilized in the development of new materials with enhanced properties. Its unique characteristics may impart stability and reactivity to materials used in various applications.

Mechanism of Action

The mechanism of action of 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Compound A belongs to a family of derivatives sharing the 3-azatricyclo[7.3.1.0^{5,13}]trideca-pentaen-2,4-dione core. Key structural variations occur at the piperazine-carbothioamide substituents (Table 1):

Compound R-Group on Phenyl Ring Core Structure Key Features
Compound A (Target) 4-OCH₃ 3-azatricyclic + benzoisoquinolinone Enhanced polarity from methoxy; potential H-bonding with targets .
Analog 1 4-CH₃ Same as Compound A Increased hydrophobicity (XlogP ~3.4) compared to methoxy .
Analog 2 C₆H₅ (phenyl) Same as Compound A No substituent polarity; higher XlogP (~3.4) and reduced solubility .
Analog 3 Naphmethonium derivative Similar core with dimethylpropyl chains Allosteric modulator of muscarinic receptors; highlights core's target versatility .

Physicochemical Properties

Comparative physicochemical data reveal substituent-driven trends:

  • Hydrogen Bonding: All analogs have 1 H-bond donor (thioamide NH) and 4 H-bond acceptors (dioxo groups, thioamide S).
  • Lipophilicity : Analog 1 (4-CH₃) and Analog 2 (phenyl) share XlogP values of ~3.4, while Compound A’s 4-OCH₃ likely reduces XlogP (~3.0–3.2), enhancing aqueous solubility .
  • Rotatable Bonds : All analogs have 4 rotatable bonds (ethyl-piperazine chain), suggesting similar conformational flexibility .

Mechanistic Similarities and Divergences

  • Shared Mechanisms : Structural similarity (Tanimoto coefficient >0.85) between Compound A and its analogs predicts a ~20% likelihood of overlapping gene expression profiles . However, the conserved azatricyclic core increases the probability of shared target engagement (e.g., receptors requiring planar aromatic stacking) .
  • Substituent Effects : The 4-methoxy group in Compound A may alter pharmacokinetics (e.g., metabolic stability via O-demethylation resistance) compared to 4-CH₃ or halogenated analogs .

Biological Activity

The compound 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a complex organic molecule with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique tricyclic structure that contributes to its biological activity. The presence of functional groups such as the piperazine moiety and the carbothioamide group enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of similar tricyclic compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds with structural similarities can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This CompoundTBDTBD

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial for potential therapeutic applications in treating inflammatory diseases .

The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors in the inflammatory pathway, modulating their activity and leading to reduced inflammation .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several derivatives of tricyclic compounds against clinical isolates of pathogens. The results indicated that certain modifications to the tricyclic structure enhanced efficacy against resistant strains .
  • Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Predicted to have good human intestinal absorption.
  • Blood-Brain Barrier Penetration : Likely penetrates the blood-brain barrier based on structural characteristics.
  • Toxicity : Preliminary data suggest low acute toxicity with an LD50 greater than 2000 mg/kg in animal models .

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